3-Fluoropyridine-2-carboxamide
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Overview
Description
“3-Fluoropyridine-2-carboxamide” is a chemical compound with the molecular formula C6H5FN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, has been a subject of research . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring with a fluorine atom at the 3rd position and a carboxamide group at the 2nd position . The InChI code for this compound is InChI=1S/C6H5FN2O/c7-4-2-1-3-9-5 (4)6 (8)10/h1-3H, (H2,8,10)
.
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 140.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and the monoisotopic mass of the compound are 140.03859095 g/mol . The topological polar surface area of the compound is 56 Ų .
Scientific Research Applications
PET Imaging Tracers
3-Fluoropyridine-2-carboxamide derivatives have been explored for their potential as PET (Positron Emission Tomography) imaging tracers. For example, the fluorine-analogue N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide has been developed for investigating monoamine oxidase B (MAO-B) related neuropsychiatric diseases using PET imaging (Beer et al., 1995).
Serotonin Receptor Antagonists
N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, a derivative of this compound, have been identified as high affinity serotonin 5-HT1A receptor antagonists. These compounds are promising for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Cell Imaging
Derivatives of this compound have been used in the development of small molecule fluorophores for cell imaging. These compounds are capable of selectively staining organelles in living cells, demonstrating low cytotoxicity and high membrane permeability (Guo et al., 2011).
Antimicrobial Agents
Novel derivatives of this compound have shown potential as antimicrobial agents. Specific compounds synthesized from this chemical class displayed significant in vitro antibacterial activity against various bacterial strains, including antibiotic-resistant E. coli, and antifungal activity against fungal strains (Babu et al., 2015).
Non-linear Optical and Molecular Docking Studies
This compound derivatives have been synthesized and analyzed for their non-linear optical properties and molecular docking capabilities. These compounds showed potential interactions with the colchicine binding site of tubulin, suggesting applications in anticancer activity (Jayarajan et al., 2019).
Future Directions
The future directions for the research on “3-Fluoropyridine-2-carboxamide” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. The development of fluorinated chemicals has been steadily increased due to their interesting and unusual physical, chemical and biological properties .
Mechanism of Action
Mode of Action
Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This suggests that 3-Fluoropyridine-2-carboxamide may interact with its targets in a unique manner, potentially influencing the activity of the targets.
properties
IUPAC Name |
3-fluoropyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOPCSBFHKAXFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663803 |
Source
|
Record name | 3-Fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152126-32-4 |
Source
|
Record name | 3-Fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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